molecular formula C34H68NO8P B12103088 2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12103088
M. Wt: 649.9 g/mol
InChI Key: RLNYFMQMIIHWFV-UHFFFAOYSA-N
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Description

2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is an organic compound belonging to the class of phospholipids. It is characterized by its complex structure, which includes a glycerol backbone esterified with tridecanoic acid and a phosphate group linked to a trimethylazaniumyl ethyl group. This compound is notable for its amphiphilic nature, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the following steps:

    Esterification: The glycerol backbone is esterified with tridecanoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

    Phosphorylation: The esterified glycerol is then reacted with phosphorus oxychloride (POCl3) to introduce the phosphate group. This step requires anhydrous conditions and is usually performed in a solvent like dichloromethane.

    Quaternization: The final step involves the reaction of the phosphorylated intermediate with trimethylamine to form the trimethylazaniumyl ethyl group. This reaction is typically carried out at room temperature in an organic solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol, tridecanoic acid, and the corresponding phosphate derivative.

    Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of peroxides and other oxidized products.

    Substitution: The phosphate group can participate in substitution reactions, where the trimethylazaniumyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products

    Hydrolysis: Glycerol, tridecanoic acid, and phosphate derivatives.

    Oxidation: Peroxides and oxidized fatty acids.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lipid behavior and interactions in various environments.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formation of liposomes and other nanocarriers.

    Industry: Utilized as a surfactant and emulsifier in various industrial processes, including cosmetics and food production.

Mechanism of Action

The mechanism of action of 2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is primarily related to its amphiphilic properties. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also form micelles and liposomes, which are useful for encapsulating and delivering hydrophobic drugs. The trimethylazaniumyl group interacts with negatively charged molecules, facilitating the formation of stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
  • 2,3-Di(heptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
  • 2,3-Di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Uniqueness

2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid chain length (tridecanoic acid), which imparts distinct physical and chemical properties. This chain length affects the compound’s melting point, solubility, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C34H68NO8P

Molecular Weight

649.9 g/mol

IUPAC Name

2,3-di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C34H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)40-30-32(31-42-44(38,39)41-29-28-35(3,4)5)43-34(37)27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3

InChI Key

RLNYFMQMIIHWFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC

Origin of Product

United States

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